Potency Advantage of Gln-AMS TFA over Gln-KPA in GlnRS Inhibition
Gln-AMS TFA demonstrates a >2000-fold higher potency for E. coli glutaminyl-tRNA synthetase (GlnRS) compared to the structurally related analog glutaminyl-beta-ketophosphonate-adenosine (Gln-KPA) [1]. While both compounds are designed to mimic the glutaminyl-adenylate intermediate, the sulfamoyl linkage in Gln-AMS provides a more stable and accurate mimic of the transition state.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.32 μM |
| Comparator Or Baseline | Gln-KPA: Ki = 650 μM (average Ki for two-site binding) |
| Quantified Difference | Gln-AMS is ~490-fold more potent (based on Ki values: 650 μM / 1.32 μM) |
| Conditions | E. coli GlnRS in vitro enzyme inhibition assay; pH 7.2, 37°C [1] |
Why This Matters
The substantial potency gap underscores Gln-AMS TFA as the only viable analog for achieving robust GlnRS inhibition at low micromolar concentrations, which is essential for minimizing off-target effects in complex biological systems.
- [1] Balg, C., Blais, S. P., Bernier, S., Huot, J. L., Couture, M., Lapointe, J., & Chênevert, R. (2007). Synthesis of beta-ketophosphonate analogs of glutamyl and glutaminyl adenylate, and selective inhibition of the corresponding bacterial aminoacyl-tRNA synthetases. Bioorganic & Medicinal Chemistry, 15(1), 295-304. View Source
